N-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound characterized by its unique molecular structureIts molecular formula is C18H28N2O3S, and it has a molecular weight of 352.491 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine derivatives with appropriate reagents to form the glycinamide backbone.
Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced through a substitution reaction, where a suitable cycloheptyl halide reacts with the glycinamide backbone.
Final Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Similar structure but with an ethyl group instead of a methyl group.
N-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Similar structure but with different substituents on the glycinamide backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cycloheptyl group and sulfonyl moiety contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cycloheptyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-9-11-16(12-10-14)23(21,22)19(2)13-17(20)18-15-7-5-3-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRKTRXXACASJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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